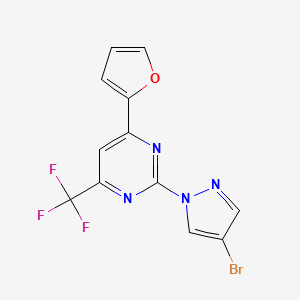![molecular formula C21H16Cl2N2O2 B5968350 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of cancer. This compound has been shown to selectively target and inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system (UPS). In
作用机制
The mechanism of action of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide involves the inhibition of the NEDD8-activating enzyme (NAE). NAE is responsible for the activation of NEDD8, which is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of the ubiquitin-proteasome system (UPS). This compound selectively binds to and inhibits the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligases (CRLs). This activation of CRLs results in the degradation of oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Research has shown that this compound selectively targets cancer cells, leading to cell cycle arrest and apoptosis. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. In addition, this compound has been found to have anti-inflammatory effects, and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide for lab experiments is its selectivity for cancer cells. This allows researchers to target cancer cells specifically, without affecting healthy cells. Another advantage is its ability to enhance the efficacy of other cancer therapies, which may lead to more effective treatments. However, one limitation of this compound for lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide. One area of research is the development of new and more effective cancer therapies that incorporate this compound. Another area of research is the exploration of this compound's anti-inflammatory effects, and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-aminobenzoyl chloride in the presence of triethylamine to form 2,4-dichloro-N-(4-chlorobenzoyl)benzamide. This intermediate is then reacted with 2-methylbenzoyl chloride and 4-aminophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield this compound (this compound).
科学研究应用
2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively targets and inhibits the activity of NAE, which leads to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligases (CRLs). This activation of CRLs results in the degradation of oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
2,4-dichloro-N-[4-[(2-methylbenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-4-2-3-5-17(13)20(26)24-15-7-9-16(10-8-15)25-21(27)18-11-6-14(22)12-19(18)23/h2-12H,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUQZGGRLHSUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6-methoxy-2-naphthyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5968275.png)
![1-[3-({[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5968276.png)
![3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5968284.png)
![7-(2-chlorobenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968295.png)
![3-(4-fluorophenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5968302.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)

![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
